2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

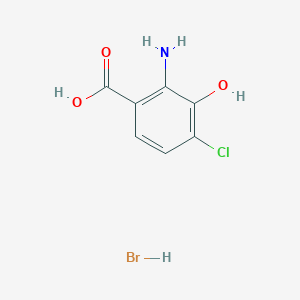

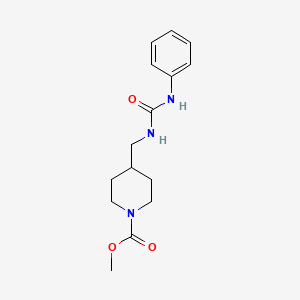

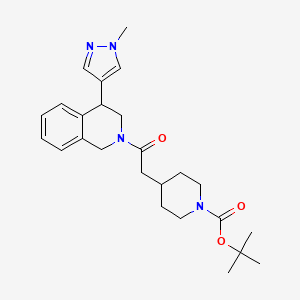

“2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide” is a chemical compound with the CAS Number: 2230807-81-3 . It has a molecular weight of 268.49 and its IUPAC name is this compound . This compound belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl groups .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6ClNO3.BrH/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10;/h1-2,10H,9H2, (H,11,12);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Photodecomposition and Environmental Impact Studies on chlorobenzoic acids, like the work by Crosby and Leitis (1969), explored the photodecomposition of chlorobenzoic acids in aqueous solutions, leading to the formation of hydroxybenzoic acids (Crosby & Leitis, 1969). This research underscores the environmental fate of chlorinated aromatic compounds and their transformations under ultraviolet irradiation, relevant for understanding the degradation pathways of similar compounds, including 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide, in aquatic environments.

Synthesis and Chemical Characterization Feng Yu-chuan (2012) synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, a compound with high sensitivity for the determination of phenol, using amino benzoic acid through a series of chemical reactions (Feng, 2012). This demonstrates the versatility of hydroxybenzoic acid derivatives in creating sensitive reagents for analytical chemistry, potentially extending to the synthesis and applications of this compound.

Contribution to Antibiotic Biosynthesis Becker (1984) discussed the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid for studies on the biosynthesis and synthesis of antibiotics (Becker, 1984). This research highlights the importance of chlorinated and hydroxylated benzoic acids in the development of antibiotic compounds, suggesting a potential area of application for this compound in pharmaceutical research.

Fabrication of Organometallic Crystalline Materials Research by Bacchi et al. (2012) utilized aminobenzoic acid isomers to synthesize half-sandwich Ru(II) complexes, illustrating the role of these compounds in creating materials with tailored intermolecular interactions and host–guest properties (Bacchi et al., 2012). Such studies indicate the potential of this compound in materials science, especially in the design of responsive crystalline materials with specific functional properties.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-4-chloro-3-hydroxybenzoic acid hydrobromide is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in the bacterium Ralstonia metallidurans .

Mode of Action

The compound interacts with its target enzyme by catalyzing the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde . This semialdehyde then spontaneously cyclizes to form quinolinate .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of 3-hydroxyanthranilate to quinolinate . Quinolinate is a key intermediate in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, is currently unavailable .

Result of Action

The result of the compound’s action is the production of quinolinate, an important intermediate in the biosynthesis of NAD+ . This can have significant effects at the molecular and cellular levels, given the crucial role of NAD+ in various cellular processes.

Biochemische Analyse

Biochemical Properties

It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme catalyzes the oxidative ring opening of 3-hydroxyanthranilate to 2-amino-3-carboxymuconate semialdehyde, which spontaneously cyclizes to quinolinate .

Molecular Mechanism

It is known to interact with the enzyme 3-hydroxyanthranilate 3,4-dioxygenase

Eigenschaften

IUPAC Name |

2-amino-4-chloro-3-hydroxybenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3.BrH/c8-4-2-1-3(7(11)12)5(9)6(4)10;/h1-2,10H,9H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWYROJWKWCLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)O)Cl.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/no-structure.png)

![2,4,6-Trimethyl-1-[3-(trifluoromethyl)phenyl]-pyridinium perchlorate](/img/structure/B2999841.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)

![1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2999845.png)

![N-(2-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2999847.png)

![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)